molecular formula C10H11N5O2 B2410144 4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine CAS No. 94051-91-9

4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine

Cat. No. B2410144
CAS RN: 94051-91-9
M. Wt: 233.231
InChI Key: ABMRCFMNQJXKHJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine” is a chemical compound with the molecular formula C10H12N6O . It is also known by other names such as 1H-Pyrazole-3,5-diamine, 4-[(E)-2-(4-methoxyphenyl)diazenyl]- .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine” is based on its molecular formula C10H12N6O . The structure includes an isoxazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been widely researched. For instance, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine” include an average mass of 232.242 Da and a monoisotopic mass of 232.107254 Da .

Future Directions

The future directions in the research of isoxazoles include the development of new eco-friendly synthetic strategies and the expansion of the available drug-like chemical space . This will accelerate the drug discovery programme .

properties

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-1,2-oxazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-16-7-4-2-6(3-5-7)13-14-8-9(11)15-17-10(8)12/h2-5H,12H2,1H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMRCFMNQJXKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(ON=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.